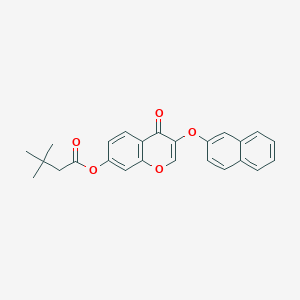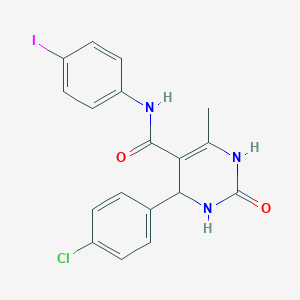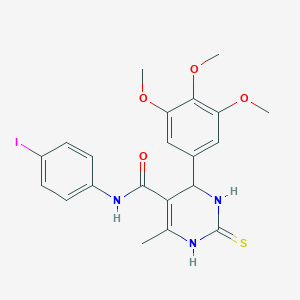
3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate, also known as NDB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NDB is a derivative of coumarin, a natural compound found in many plants, and has been synthesized using various methods.
作用机制
The mechanism of action of 3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In medicinal chemistry, 3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a role in antioxidant defense. In materials science, 3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate binds to metal ions, leading to a change in its fluorescence intensity.
Biochemical and Physiological Effects:
3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has been shown to have various biochemical and physiological effects. In medicinal chemistry, 3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has been shown to reduce inflammation and oxidative stress, and to induce apoptosis in cancer cells. In materials science, 3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has been shown to have high selectivity and sensitivity for the detection of metal ions. In environmental science, 3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has been shown to efficiently degrade organic pollutants in water under visible light irradiation.
实验室实验的优点和局限性
3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has several advantages for lab experiments, including its easy synthesis, high stability, and low toxicity. However, there are also some limitations, such as its poor solubility in water and its limited availability.
未来方向
There are several future directions for the study of 3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate. In medicinal chemistry, further studies are needed to investigate the potential of 3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate as a therapeutic agent for various diseases. In materials science, further studies are needed to optimize the synthesis of 3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate-based fluorescent probes for the detection of metal ions. In environmental science, further studies are needed to investigate the efficiency of 3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate for the degradation of organic pollutants under different conditions. Additionally, the development of new synthetic methods for 3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate and its derivatives could lead to the discovery of new applications and potential therapeutic agents.
合成方法
3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate can be synthesized using various methods, including the Knoevenagel condensation reaction and the Perkin reaction. The Knoevenagel condensation reaction involves the reaction of 3-(2-naphthyloxy)-4-hydroxycoumarin with 3,3-dimethylbutanoic acid in the presence of a base catalyst, such as pyridine or triethylamine, to form 3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate. The Perkin reaction involves the reaction of 3-(2-naphthyloxy)benzaldehyde with acetic anhydride and 3,3-dimethylbutyric acid in the presence of a base catalyst, such as sodium acetate, to form 3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate.
科学研究应用
3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. In materials science, 3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has been used as a fluorescent probe for the detection of metal ions. In environmental science, 3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has been used as a photosensitizer for the degradation of organic pollutants in water.
属性
分子式 |
C25H22O5 |
|---|---|
分子量 |
402.4 g/mol |
IUPAC 名称 |
(3-naphthalen-2-yloxy-4-oxochromen-7-yl) 3,3-dimethylbutanoate |
InChI |
InChI=1S/C25H22O5/c1-25(2,3)14-23(26)30-19-10-11-20-21(13-19)28-15-22(24(20)27)29-18-9-8-16-6-4-5-7-17(16)12-18/h4-13,15H,14H2,1-3H3 |
InChI 键 |
VJKGJPVWJVHSBK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC4=CC=CC=C4C=C3 |
规范 SMILES |
CC(C)(C)CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285071.png)
![4-chloro-N-(2,4-dimethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzamide](/img/structure/B285072.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285073.png)



![N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285080.png)
![7-(4-cyanophenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285085.png)
![7-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285086.png)
![7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285087.png)
![N-(4-methoxyphenyl)-5-methyl-2-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285088.png)
![7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285089.png)
![7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285091.png)